molecular formula C16H12Cl2O B14859001 1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene

1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene

Cat. No.: B14859001
M. Wt: 291.2 g/mol
InChI Key: PBVYQNVGBPHPOW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene is an organic compound with the molecular formula C16H12Cl2O It is a chlorinated aromatic compound that features a benzene ring substituted with two chlorine atoms and a prop-2-yn-1-yl group attached to a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-dichlorobenzene and 4-(prop-2-yn-1-yl)phenol.

    Reaction: The 4-(prop-2-yn-1-yl)phenol is reacted with formaldehyde to form 4-(prop-2-yn-1-yl)phenoxymethyl alcohol.

    Final Step: The 4-(prop-2-yn-1-yl)phenoxymethyl alcohol is then reacted with 1,2-dichlorobenzene under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced under suitable conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different alcohols, ketones, or alkanes.

Scientific Research Applications

1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a chemical reaction or its interaction with biological molecules. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A simpler chlorinated benzene compound.

    4-(Prop-2-yn-1-yl)phenol: A phenolic compound with a prop-2-yn-1-yl group.

    1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene: The compound of interest.

Uniqueness

This compound is unique due to its combination of chlorine atoms and the prop-2-yn-1-yl group attached to a phenoxy methyl group

Properties

Molecular Formula

C16H12Cl2O

Molecular Weight

291.2 g/mol

IUPAC Name

1,2-dichloro-4-[(4-prop-2-ynylphenoxy)methyl]benzene

InChI

InChI=1S/C16H12Cl2O/c1-2-3-12-4-7-14(8-5-12)19-11-13-6-9-15(17)16(18)10-13/h1,4-10H,3,11H2

InChI Key

PBVYQNVGBPHPOW-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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